Methyl 6-methyl-7-oxooctanoate
Overview
Description
Methyl 6-methyl-7-oxooctanoate is a chemical compound with the molecular formula C10H18O3 and a molecular weight of 186.25 g/mol. It is an ester derivative of octanoic acid, characterized by the presence of a methyl group at the sixth position and a keto group at the seventh position of the octanoate chain.
Scientific Research Applications
Methyl 6-methyl-7-oxooctanoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of Methyl 6-methyl-7-oxooctanoate is currently unknown . It’s possible that this compound could interact with its targets in a way that alters their function, leading to changes in cellular processes.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown Understanding these effects requires knowledge of the compound’s targets, mode of action, and impacted biochemical pathways
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and how it interacts with its targets .
Biochemical Analysis
Biochemical Properties
Methyl 6-methyl-7-oxooctanoate plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of intermediate compounds in metabolic pathways. For instance, it can be involved in esterification reactions catalyzed by esterases, leading to the formation of more complex esters . Additionally, it may interact with hydrolases, which can hydrolyze the ester bond, releasing the corresponding alcohol and acid .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of specific signaling molecules, thereby affecting downstream cellular responses. For example, it may alter the expression of genes involved in lipid metabolism, leading to changes in cellular lipid profiles . Furthermore, it can impact cellular energy production by influencing the activity of enzymes involved in the citric acid cycle .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For instance, it may inhibit the activity of certain hydrolases, preventing the hydrolysis of ester bonds . Conversely, it can activate esterases, promoting the formation of ester bonds in biochemical reactions . These interactions can lead to changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular functions, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including disruptions in metabolic processes and cellular damage .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to lipid metabolism and energy production. It interacts with enzymes such as esterases and hydrolases, facilitating the conversion of substrates into intermediate compounds . These interactions can affect metabolic flux and alter the levels of specific metabolites within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence its localization and accumulation in different cellular compartments. For example, it may be transported into mitochondria, where it can participate in energy production processes .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the endoplasmic reticulum, where it participates in lipid synthesis and modification . Additionally, its presence in mitochondria can influence energy production and metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-methyl-7-oxooctanoate can be synthesized through various methods. One common approach involves the esterification of 6-methyl-7-oxooctanoic acid with methanol in the presence of an acid catalyst . Another method includes the reduction of 6-methyl-7-oxooctanoic acid using sodium borohydride, followed by esterification .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes use continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methyl-7-oxooctanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: 6-methyl-7-oxooctanoic acid.
Reduction: 6-methyl-7-hydroxyoctanoate.
Substitution: Various esters and amides depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-methyl-7-hydroxyoctanoate: Similar structure but with a hydroxyl group instead of a keto group.
Methyl 6-methyl-7-oxononanoate: Similar structure but with an additional carbon in the chain.
Methyl 6-methyl-7-oxodecanoate: Similar structure but with two additional carbons in the chain.
Uniqueness
Methyl 6-methyl-7-oxooctanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 6-methyl-7-oxooctanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-8(9(2)11)6-4-5-7-10(12)13-3/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXZNIABSDHLMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCC(=O)OC)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5601-58-1 | |
Record name | methyl 6-methyl-7-oxooctanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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